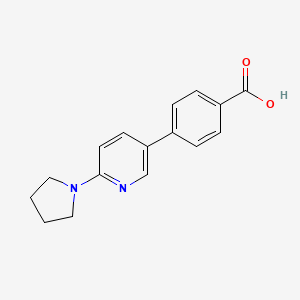![molecular formula C14H15N5O3S B7848802 N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7848802.png)
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acetamidophenyl intermediate: This involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the pyrimidinylsulfanyl intermediate: This step involves the reaction of 2-chloro-6-amino-4-oxo-1H-pyrimidine with a thiol compound to introduce the sulfanyl group.
Coupling reaction: The final step involves coupling the acetamidophenyl intermediate with the pyrimidinylsulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, potentially converting them to amines or alcohols, respectively.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids like sulfuric acid or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide analogs: Compounds with slight modifications in the acetamidophenyl or pyrimidinylsulfanyl groups.
Other pyrimidine derivatives: Compounds like 2-amino-4,6-dioxypyrimidine or 2-thio-4,6-dioxypyrimidine.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-8(20)16-9-2-4-10(5-3-9)17-13(22)7-23-14-18-11(15)6-12(21)19-14/h2-6H,7H2,1H3,(H,16,20)(H,17,22)(H3,15,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZGQXKYJJFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-Methyl-4-nitroanilino)phenyl]ethanone](/img/structure/B7848748.png)
![5-methyl-4-oxo-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848755.png)


![[1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine; oxalic acid](/img/structure/B7848779.png)

![N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7848788.png)

![3-[6-methyl-4-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7848809.png)
![2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7848816.png)
![1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7848827.png)
